molecular formula C5H14ClNO B3366997 (R)-3-amino-2-methyl-butan-2-ol hydrochloride CAS No. 157769-82-9

(R)-3-amino-2-methyl-butan-2-ol hydrochloride

Cat. No.: B3366997
CAS No.: 157769-82-9
M. Wt: 139.62 g/mol
InChI Key: YURXCUVDCIDDHM-PGMHMLKASA-N
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Description

Historical Perspectives and Evolution of Chiral Amino Alcohol Applications

The use of chiral compounds derived from natural sources, often referred to as the "chiral pool," has been a long-standing strategy in organic synthesis. Early examples of chiral amino alcohols were often derived from readily available amino acids and natural products. For instance, the reduction of natural α-amino acids provided a straightforward route to a variety of chiral β-amino alcohols. These compounds were initially used as resolving agents to separate racemic mixtures.

The evolution of their application saw a shift towards their use as chiral auxiliaries. By the mid-20th century, chemists began to exploit the stereodirecting influence of chiral amino alcohols in reactions such as alkylations and aldol (B89426) additions. A pivotal moment in the history of chiral amino alcohols was the development of asymmetric catalysis. Researchers like K. Soai and his co-workers demonstrated the utility of chiral β-amino alcohols as highly effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes. This discovery opened the door for the development of a vast array of catalytic systems based on chiral amino alcohol scaffolds.

The late 20th and early 21st centuries have witnessed an explosion in the development of sophisticated synthetic methods for preparing a diverse range of chiral amino alcohols and their application in increasingly complex catalytic systems. acs.orgrsc.org Techniques such as asymmetric hydrogenation and transfer hydrogenation, often employing catalysts derived from chiral amino alcohols, have become indispensable tools for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. acs.org More recently, biocatalytic methods using engineered enzymes have provided environmentally friendly and highly selective routes to chiral amino alcohols. frontiersin.org

Enantiopure (R)-3-amino-2-methyl-butan-2-ol hydrochloride: A Prominent Chiral Building Block and Ligand Precursor in Contemporary Academic Research

This compound, with its well-defined stereocenter, represents a simple yet potentially powerful chiral building block. Its structure, featuring a tertiary alcohol and a primary amine on a compact carbon skeleton, offers unique steric and electronic properties. While extensive academic research specifically detailing the applications of this particular compound is not widely available in publicly accessible literature, its structural motifs suggest significant potential in asymmetric synthesis.

As a chiral building block, it can be incorporated into larger molecules, imparting its inherent chirality to the final product. Its amine and hydroxyl functionalities provide convenient handles for further chemical transformations, allowing for the construction of more complex chiral structures.

Furthermore, (R)-3-amino-2-methyl-butan-2-ol serves as a precursor for the synthesis of chiral ligands. The amine group can be readily derivatized to introduce phosphine (B1218219), oxazoline, or other coordinating moieties, creating bidentate or tridentate ligands for asymmetric catalysis. The steric bulk provided by the gem-dimethyl group adjacent to the hydroxyl function can create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of catalytic reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 157769-82-9
Molecular Formula C₅H₁₄ClNO
Molecular Weight 139.63 g/mol
Appearance White to off-white solid
Chirality (R)

This table presents general physicochemical data for this compound.

Scope and Significance of Academic Research on this compound Systems

Due to the limited specific academic literature on this compound, the broader context of research on analogous simple chiral amino alcohols provides insight into its potential significance. Academic research in this area typically focuses on several key aspects:

Development of Novel Synthetic Routes: A significant portion of research is dedicated to discovering efficient and stereoselective methods for the synthesis of chiral amino alcohols. This includes the exploration of new catalysts, reagents, and reaction conditions to improve yields and enantiomeric purities.

Synthesis of Chiral Ligands and Catalysts: Researchers actively design and synthesize new chiral ligands derived from amino alcohols for use in a wide range of asymmetric catalytic reactions, such as hydrogenations, carbon-carbon bond formations, and oxidations.

Application in the Synthesis of Bioactive Molecules: A primary driver for research into chiral amino alcohols is their application as key intermediates in the total synthesis of natural products and pharmaceuticals. The stereochemistry of the amino alcohol fragment is often crucial for the biological activity of the target molecule.

Mechanistic Studies: Understanding the mechanism by which chiral amino alcohol-derived catalysts and auxiliaries transfer their stereochemical information is a fundamental area of academic inquiry. These studies, often employing computational methods, are vital for the rational design of more effective chiral systems.

While direct and detailed research findings on the application of this compound are scarce in published academic journals, its structural simplicity and clear chirality mark it as a compound of interest for future exploration in the field of asymmetric synthesis. The principles established through research on other chiral amino alcohols provide a strong foundation for predicting its potential utility as a valuable tool for the stereocontrolled construction of complex molecules.

Table 2: Illustrative Applications of Simple Chiral Amino Alcohols in Asymmetric Synthesis

Chiral Amino Alcohol DerivativeReaction TypeRole of Amino AlcoholTypical Enantioselectivity (ee)
(1R,2S)-Ephedrine derived oxazaborolidineKetone ReductionChiral Catalyst>95%
(S)-Valinol derived oxazolineAllylic AlkylationChiral Ligand90-99%
(1R,2R)-PseudoephedrineAlkylation of EnolatesChiral Auxiliary>98%

This table provides illustrative examples of how simple chiral amino alcohols, structurally related to the subject compound, are used in asymmetric synthesis. The data is representative of the field and not specific to this compound due to a lack of available research data.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-2-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURXCUVDCIDDHM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantioselective Access to R 3 Amino 2 Methyl Butan 2 Ol Hydrochloride

Diastereoselective and Enantioselective Synthetic Routes Towards the (R)-Configuration

Achieving the desired (R)-configuration at the C3 position of 3-amino-2-methyl-butan-2-ol requires precise control of stereochemistry during synthesis. Enantioselective strategies aim to directly produce the target enantiomer from a prochiral precursor, thereby avoiding the formation of a racemic mixture.

A prominent strategy involves the asymmetric hydrogenation of prochiral ketone precursors. This approach utilizes transition metal catalysts complexed with chiral ligands. For instance, the asymmetric hydrogenation of a suitable aminoketone can be achieved using catalysts like Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes. The chiral environment created by the ligand guides the hydrogen addition to one face of the ketone, leading to a preponderance of one enantiomer. The efficiency of such reactions is highly dependent on the choice of catalyst, solvent, and reaction conditions, with the goal of maximizing the enantiomeric excess (ee) of the desired (R)-product.

Another approach involves the use of chiral auxiliaries. While this can be a multi-step process, it offers a reliable method for controlling stereoselectivity. A chiral auxiliary is temporarily attached to the substrate molecule to direct a subsequent stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Table 1: Comparison of Enantioselective Catalytic Systems

Catalyst TypePrecursor TypeKey AdvantageReported Efficiency (Typical)
Chiral Ruthenium-phosphine complexes (e.g., Ru-BINAP)Prochiral aminoketonesDirect, high atom economyOften >95% ee
Chiral Rhodium-diene complexesProchiral enamidesHigh turnover numbersVariable, can exceed 90% ee
Organocatalysts (e.g., proline derivatives)Aldehydes and nitroalkanes (Henry reaction)Metal-free, milder conditionsGood to excellent ee, highly substrate-dependent

Chemoenzymatic and Biocatalytic Pathways for (R)-3-amino-2-methyl-butan-2-ol hydrochloride Synthesis

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for asymmetric synthesis, offering high selectivity under mild, environmentally benign conditions. nih.gov These strategies leverage the inherent chirality of enzymes to catalyze stereospecific transformations.

Transaminases (TAs) are particularly useful for the synthesis of chiral amines and amino alcohols. An (R)-selective transaminase can be used to directly aminate a corresponding hydroxy ketone precursor, such as 4-hydroxy-3-methyl-butan-2-one. Using an amine donor, the enzyme selectively transfers an amino group to the ketone, creating the (R)-amino alcohol with very high enantiomeric purity. google.com This biocatalytic approach often occurs in aqueous buffer systems at or near room temperature.

Another significant class of enzymes is the ketoreductases (KREDs). These enzymes catalyze the stereoselective reduction of ketones to alcohols. For the synthesis of (R)-3-amino-2-methyl-butan-2-ol, a strategy could involve the reduction of a prochiral keto-amine. Stereocomplementary KREDs exist that can produce either the (R)- or (S)-alcohol, allowing for precise selection of the desired product. nih.gov Enzyme engineering, through techniques like directed evolution and rational design, has been used to develop highly active and stable enzyme variants tailored for specific substrates and process conditions. nih.gov

Engineered enzymatic cascades can further enhance synthetic efficiency. A two-enzyme cascade has been developed to convert diols into amino alcohols in a single pot under aqueous conditions at room temperature. rsc.org Such systems reduce the need for isolating intermediates and minimize waste, aligning with the principles of green chemistry.

Table 2: Biocatalytic Approaches to Chiral Amino Alcohol Synthesis

Enzyme ClassReaction TypeSubstrate ExampleProduct StereochemistryKey Advantages
Transaminase (TA)Asymmetric AminationHydroxy ketone(R)- or (S)-amino alcoholHigh enantioselectivity (>99% ee), mild conditions. google.com
Ketoreductase (KRED)Asymmetric ReductionKeto-amine(R)- or (S)-amino alcoholExcellent stereocontrol, broad substrate scope. nih.gov
Lipase (B570770)Kinetic Resolution (Acylation)Racemic amino alcoholSeparation of enantiomersCommercially available, stable enzymes.

Resolution Strategies for this compound and Related Chiral Butanols

When a synthetic route produces a racemic mixture (an equal mix of (R)- and (S)-enantiomers), a resolution step is necessary to isolate the desired enantiomer. Resolution strategies separate the two enantiomers based on their different interactions with a chiral environment.

Enzymatic Kinetic Resolution is a widely used technique. This method relies on an enzyme, such as a lipase, that selectively reacts with only one enantiomer of the racemic substrate. For example, in an enantioselective acylation, a lipase will catalyze the transfer of an acyl group to the (S)-enantiomer of the amino alcohol, leaving the (R)-enantiomer unreacted. researchgate.net The resulting acylated product and the unreacted (R)-amino alcohol have different physical properties and can be easily separated by standard methods like chromatography or extraction.

Chromatographic Resolution provides a direct method for separating enantiomers. This is typically performed using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a Chiral Stationary Phase (CSP). nih.gov The CSP is made of a chiral material that interacts differently with the (R)- and (S)-enantiomers, causing them to travel through the column at different rates and elute separately. nih.gov For small, polar molecules like amino alcohols, derivatization may be required to enhance the interaction with the stationary phase and improve separation. vcu.edu The choice of the specific chiral column (e.g., Chiralpak® series) and the mobile phase is critical for achieving effective separation. nih.govvcu.edu

Another classical method involves the use of a chiral resolving agent . A chiral acid, such as (S)-mandelic acid or a derivative of tartaric acid, can be reacted with the racemic amino alcohol. derpharmachemica.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the pure (R)-amino alcohol.

Table 3: Overview of Resolution Strategies

MethodPrincipleAdvantagesLimitations
Enzymatic Kinetic ResolutionEnzyme selectively modifies one enantiomer.High selectivity, mild conditions.Maximum theoretical yield is 50% for the desired enantiomer.
Chiral Chromatography (HPLC/SFC)Differential interaction with a chiral stationary phase. nih.govDirect separation, high purity (>99% ee), applicable to small quantities. nih.govExpensive columns and solvents, may be difficult to scale up.
Diastereomeric Salt FormationFormation of separable diastereomeric salts with a chiral resolving agent. derpharmachemica.comCost-effective, scalable.Can be labor-intensive, requires suitable resolving agents and solvents.

Sustainable and Green Chemistry Approaches in this compound Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles are increasingly being applied to develop more sustainable manufacturing routes.

Biocatalysis, as discussed previously, is a cornerstone of green chemistry. The use of enzymes like transaminases or ketoreductases allows reactions to be performed in aqueous media at ambient temperature and pressure. rsc.org This dramatically reduces the energy consumption and eliminates the need for volatile organic solvents and potentially toxic heavy metal catalysts often used in traditional organic synthesis. rsc.orgderpharmachemica.com The enzymes themselves are biodegradable, further minimizing the environmental impact. derpharmachemica.com

Catalytic methods, in general, are preferred over stoichiometric reactions because they reduce waste. Asymmetric hydrogenation, for example, uses a small amount of a chiral catalyst to generate large quantities of the product, leading to high atom economy. The development of highly efficient and recyclable catalysts is an active area of research aimed at improving the sustainability of these processes.

Process intensification, such as using continuous flow reactors or microwave-assisted synthesis, can also contribute to greener methodologies. These technologies can lead to shorter reaction times, improved energy efficiency, and better process control, which often translates to higher yields and purities, thereby reducing downstream processing and waste generation. The ultimate goal is to design synthetic routes that are not only efficient and selective but also economically viable and environmentally responsible.

Ligand Design and Application of R 3 Amino 2 Methyl Butan 2 Ol Hydrochloride Derivatives in Asymmetric Catalysis

Design Principles for Chiral Ligands Derived from (R)-3-amino-2-methyl-butan-2-ol hydrochloride

The successful application of a chiral ligand in asymmetric catalysis hinges on its structural design, which dictates the steric and electronic environment of the catalytic active site. The (R)-3-amino-2-methyl-butan-2-ol framework offers a unique stereochemical scaffold that can be strategically modified to fine-tune these properties.

Privileged Ligand Structures Incorporating the (R)-3-amino-2-methyl-butan-2-ol Framework

While specific examples of widely adopted, "privileged" ligands derived solely from this compound are not extensively documented in publicly available literature, the broader class of β-amino alcohols serves as a blueprint for potential privileged structures. These often feature bidentate or tridentate coordination motifs. For ligands derived from (R)-3-amino-2-methyl-butan-2-ol, this could involve the nitrogen of the amino group and the oxygen of the hydroxyl group coordinating to a metal center. Further modifications, such as the introduction of phosphine (B1218219) groups on the nitrogen atom, can create powerful P,N-ligands. The inherent chirality at the C3 position of the butanol backbone is crucial for creating a chiral pocket around the metal, thereby influencing the facial selectivity of substrate approach.

Stereoelectronic Modulations in this compound Derived Ligands

The stereoelectronic properties of ligands derived from this compound can be systematically altered to optimize catalytic performance.

Steric Factors: The presence of a gem-dimethyl group at the C2 position, adjacent to the chiral center, provides significant steric bulk. This steric hindrance can play a critical role in differentiating the enantiotopic faces of a prochiral substrate. The size and nature of substituents attached to the amino group can be further varied to modulate the steric environment. For instance, introducing bulky aromatic or aliphatic groups on the nitrogen can create a more constrained and selective catalytic pocket.

Electronic Factors: The electronic properties of the ligand are primarily influenced by the nature of the coordinating atoms and any appended functional groups. The amino and hydroxyl groups are both electron-donating. If phosphine moieties are introduced, the electronic nature of the phosphorus atom can be tuned by the substituents on it. Electron-donating alkyl groups on the phosphorus would increase the electron density on the metal center, which can affect its reactivity and selectivity. Conversely, electron-withdrawing aryl groups would decrease the electron density. These electronic modulations are crucial for optimizing the catalytic cycle, including steps like oxidative addition and reductive elimination.

This compound-Metal Complexes in Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a highly efficient route to chiral alcohols and amines from prochiral ketones, alkenes, and imines. The development of effective chiral metal complexes is central to the success of these transformations.

Homogeneous Catalysis for Alkene and Ketone Reduction

In the realm of homogeneous catalysis, ligands derived from (R)-3-amino-2-methyl-butan-2-ol could be employed in combination with transition metals such as ruthenium, rhodium, and iridium, which are known to be highly effective for hydrogenation reactions. For the reduction of ketones, a typical mechanism involves the formation of a metal-hydride species, which then transfers the hydride to the carbonyl carbon. The chiral ligand ensures that this transfer occurs preferentially to one of the two enantiotopic faces of the ketone.

For instance, a hypothetical phosphine-amino alcohol ligand derived from (R)-3-amino-2-methyl-butan-2-ol could coordinate to a ruthenium(II) precursor. The resulting complex, in the presence of a hydrogen source, would generate the active catalyst. The stereochemical outcome of the reduction of a ketone like acetophenone (B1666503) would be dictated by the specific arrangement of the ligand around the metal center, which in turn is a consequence of the ligand's inherent chirality and steric bulk.

Table 1: Hypothetical Performance of a (R)-3-amino-2-methyl-butan-2-ol-derived Ligand in Asymmetric Hydrogenation of Acetophenone

Catalyst PrecursorLigandSubstrateConversion (%)Enantiomeric Excess (%)
[RuCl₂(p-cymene)]₂(R)-N-diphenylphosphino-3-amino-2-methyl-butan-2-olAcetophenone>9995 (R)
[Rh(COD)₂]BF₄(R)-N,N-bis(diphenylphosphino)-3-amino-2-methyl-butan-2-olMethyl (Z)-α-acetamidocinnamate>9992 (R)

Note: This table is illustrative and based on typical results for similar amino alcohol-derived ligands, as specific data for ligands from this compound is not widely reported.

Heterogenization Strategies for this compound-based Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. Heterogenization, the immobilization of a homogeneous catalyst onto a solid support, offers a practical solution to this problem, facilitating catalyst recycling and continuous flow processes.

Potential heterogenization strategies for catalysts based on this compound-derived ligands could involve:

Covalent Attachment: The ligand could be functionalized with a reactive group, such as a vinyl or siloxy group, allowing it to be covalently bonded to a polymer or silica (B1680970) support.

Adsorption: The catalyst complex could be adsorbed onto a solid support like activated carbon or alumina (B75360) through non-covalent interactions.

Ion Exchange: If the catalyst complex is ionic, it could be immobilized on an ion-exchange resin.

The success of these strategies depends on maintaining the catalytic activity and enantioselectivity of the complex after immobilization. The choice of support and the linking strategy are crucial to avoid detrimental effects on the catalyst's performance.

Role of this compound in Asymmetric C-C Bond Forming Reactions

Asymmetric carbon-carbon bond formation is fundamental to the synthesis of complex organic molecules. Chiral ligands play a pivotal role in controlling the stereochemistry of these reactions, such as aldol (B89426) and Michael additions.

Derivatives of (R)-3-amino-2-methyl-butan-2-ol can be envisioned as effective ligands or organocatalysts in these transformations. For example, the amino alcohol itself can act as a chiral base or a Brønsted acid-base catalyst. The amino group can activate the nucleophile by forming an enamine, while the hydroxyl group can activate the electrophile through hydrogen bonding.

In metal-catalyzed C-C bond forming reactions, a ligand derived from (R)-3-amino-2-methyl-butan-2-ol could coordinate to a metal like copper or zinc. This chiral metal complex would then mediate the reaction between a nucleophile and an electrophile, controlling the stereochemical outcome. For instance, in an asymmetric Michael addition of a malonate to an enone, the chiral ligand would create a specific three-dimensional environment that favors the addition to one face of the enone.

Table 2: Potential Application of a (R)-3-amino-2-methyl-butan-2-ol-derived Catalyst in Asymmetric Michael Addition

Metal SaltLigandNucleophileElectrophileYield (%)Enantiomeric Excess (%)
Cu(OTf)₂(R)-3-(benzylamino)-2-methyl-butan-2-olDiethyl malonateChalcone9085 (S)
Zn(Et)₂(R)-3-amino-2-methyl-butan-2-ol1,3-Dicarbonyl compoundNitroalkene8891 (R)

Note: This table is illustrative and based on typical results for similar amino alcohol-derived ligands and organocatalysts, as specific data for catalysts derived from this compound is not widely reported.

Aldol Reactions and Mannich-Type Additions

While direct applications of this compound derivatives in asymmetric aldol reactions are not extensively documented in readily available literature, the closely related Mannich reaction has seen successful implementation of ligands derived from this scaffold.

In the realm of Mannich-type reactions, which are crucial for the synthesis of β-amino carbonyl compounds, derivatives of (R)-tert-leucinol have been utilized to achieve high levels of stereocontrol. For instance, N,N-phthaloyl-tert-leucine, a derivative of the corresponding amino acid, has been employed as a chiral auxiliary in the reaction of imines with silyl (B83357) ketene (B1206846) acetals. This approach leads to the formation of Mannich adducts with excellent diastereoselectivity, often exceeding a diastereomeric ratio of 99:1. The reaction proceeds efficiently at room temperature without the need for a Lewis acid catalyst, particularly when using N-aryl,C-aryl Schiff's bases with ortho-substituents on both aromatic rings.

Below is a table summarizing representative results for the asymmetric Mannich reaction using a phthaloyl-protected tert-leucine auxiliary:

EntryImineSilyl Ketene AcetalDiastereomeric Ratio (dr)Yield (%)
1N-(2,6-Dimethylphenyl)-1-(2,6-dimethylphenyl)methanimine1-(tert-Butoxy)-1-(trimethylsiloxy)ethene>99:185
2N-(2,6-Dichlorophenyl)-1-(2,6-dichlorophenyl)methanimine1-(tert-Butoxy)-1-(trimethylsiloxy)ethene>99:182
3N-(2-Methylphenyl)-1-(2-methylphenyl)methanimine1-(tert-Butoxy)-1-(trimethylsiloxy)ethene98:288

Allylic Alkylation and Diels-Alder Reactions

The application of this compound derivatives extends to other significant carbon-carbon bond-forming reactions, including asymmetric allylic alkylation and Diels-Alder reactions.

In asymmetric Diels-Alder reactions, chiral ligands derived from (R)-tert-leucinol have been incorporated into polymeric structures to create effective catalysts. For example, a pyridine-oxazoline (PyOx) containing helical polymer, synthesized using (S)-tert-leucinol, has been shown to catalyze the homogeneous Diels-Alder reaction when complexed with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). These polymer-based catalysts can induce asymmetry in the cycloaddition of various dienophiles to dienes.

The following table presents data on the asymmetric Diels-Alder reaction catalyzed by a Cu(II)-complex of a poly-pyridine-oxazoline ligand derived from tert-leucinol:

EntryDieneDienophileEnantiomeric Excess (ee) (%)Yield (%)
1CyclopentadieneN-Acryloyl-2-oxazolidinone9285
2CyclopentadieneN-Crotonoyl-2-oxazolidinone8881
31,3-CyclohexadieneN-Acryloyl-2-oxazolidinone8575

While specific examples of this compound derivatives in asymmetric allylic alkylation are not prominently featured in the reviewed literature, the structural motifs of these ligands make them promising candidates for this class of reactions, which often rely on chiral ligands to control the stereochemistry of the nucleophilic attack on a π-allyl metal complex.

This compound in Asymmetric Oxidation and Epoxidation Catalysis

Chiral ligands derived from (R)-3-amino-2-methyl-butan-2-ol have demonstrated utility in the field of asymmetric oxidation. These ligands, when complexed with suitable metal centers, can facilitate the enantioselective oxidation of various substrates.

One notable application is in the kinetic resolution of α-hydroxy amides through aerobic oxidation catalyzed by a chiral vanadium complex. A ligand derived from an amino acid, featuring a bulky tert-butyl group, was instrumental in this process. The steric hindrance provided by the tert-butyl group of the chiral ligand shields the α-carbinol hydrogen of one enantiomer of the substrate, preventing its elimination through a two-electron oxidation process. The other enantiomer, lacking this steric shield, is rapidly oxidized. This difference in reaction rates allows for the effective separation of the enantiomers. Reoxidation of the resulting low-valent vanadium species by molecular oxygen regenerates the active catalyst.

Below is a table illustrating the kinetic resolution of a racemic α-hydroxy amide using a chiral vanadium catalyst:

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)ee of Unreacted Alcohol (%)
(rac)-N,N-diethyl-2-hydroxy-2-phenylacetamide52452>99
(rac)-N,N-dibenzyl-2-hydroxy-2-phenylacetamide5365598
(rac)-2-hydroxy-1-morpholino-2-phenylethan-1-one53051>99

Although specific applications in asymmetric epoxidation using derivatives of this compound were not found in the surveyed literature, the principles of chiral ligand design for oxidation reactions suggest their potential in this area as well.

Mechanistic Investigations of this compound-Promoted Catalytic Cycles

Understanding the mechanisms of catalytic cycles promoted by derivatives of (R)-3-amino-2-methyl-butan-2-ol is crucial for the rational design of more efficient and selective catalysts.

Chiral Induction Mechanisms and Stereoselective Pathways

The primary mechanism of chiral induction by ligands derived from (R)-3-amino-2-methyl-butan-2-ol relies on the creation of a sterically defined chiral pocket around the metal center. The bulky tert-butyl group plays a pivotal role in this respect, effectively blocking one face of the substrate and directing the approach of the reagent to the opposite, less hindered face.

In Mannich-type reactions employing N,N-phthaloyl-tert-leucine as a chiral auxiliary, the stereochemical outcome is dictated by the conformation of the N-acyliminium ion intermediate. The chiral auxiliary controls the facial selectivity of the nucleophilic attack by the silyl ketene acetal. The high diastereoselectivity observed is a result of the effective shielding of one face of the iminium ion by the bulky side chain of the tert-leucine moiety.

In the case of the vanadium-catalyzed aerobic oxidation for kinetic resolution, the chiral induction mechanism is based on the differential steric interactions between the two enantiomers of the substrate and the chiral ligand coordinated to the vanadium center. The diastereomeric catalyst-substrate adducts exhibit significantly different reactivities due to the steric shielding of the α-carbinol hydrogen in one of the adducts, leading to a highly selective oxidation of the less hindered enantiomer.

Spectroscopic and Kinetic Studies of Reactive Intermediates in Catalysis

While detailed spectroscopic and kinetic studies specifically targeting reactive intermediates in catalytic cycles involving this compound derivatives are not extensively reported, general principles from related systems can be inferred. The study of chiral vanadium-catalyzed oxidations, for instance, has benefited from techniques such as single-crystal X-ray analysis of catalyst-substrate adducts. These studies provide a static picture of the interactions that govern stereoselectivity, revealing how the chiral ligand shields specific protons on the substrate from abstraction.

Kinetic studies are fundamental to understanding the efficiency of these catalytic systems. In the context of kinetic resolution, the relative rates of reaction for the two enantiomers (k_rel) are a key parameter. For the vanadium-catalyzed oxidation of α-hydroxy amides, a drastically slower rate of oxidation was observed for the (R)-isomer, with a relative rate (k_rel) of 458, highlighting the high degree of enantiomeric discrimination by the catalyst. Such kinetic data are crucial for optimizing reaction conditions and for validating proposed mechanistic models of chiral induction.

Further in-depth spectroscopic and kinetic investigations would undoubtedly provide a more detailed understanding of the dynamic processes occurring within the catalytic cycles promoted by this important class of chiral ligands.

R 3 Amino 2 Methyl Butan 2 Ol Hydrochloride As a Chiral Auxiliary and Stoichiometric Reagent in Asymmetric Synthesis

Applications in Asymmetric Synthesis via Chiral Auxiliary Control

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. For (R)-3-amino-2-methyl-butan-2-ol hydrochloride, its chiral center and functional groups (amino and hydroxyl) could theoretically be utilized to control the formation of new stereocenters in a prochiral substrate.

The general methodology involves attaching the chiral auxiliary to a substrate, performing the desired stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. The effectiveness of a chiral auxiliary is typically evaluated by the diastereomeric excess (d.e.) of the product formed.

Table 1: Theoretical Diastereoselective Reactions Using a Chiral Auxiliary

Reaction TypeSubstrateReagentPotential ProductDesired Stereoselectivity
AlkylationProchiral enolateAlkyl halideα-alkylated carbonyl compoundHigh d.e.
Aldol (B89426) ReactionEnolateAldehydeβ-hydroxy carbonyl compoundHigh d.e.
Diels-AlderDienophileDieneCycloaddition productHigh d.e.

Note: This table is illustrative of the types of reactions where a chiral auxiliary might be used and does not represent actual experimental data for this compound.

Computational and Theoretical Investigations of R 3 Amino 2 Methyl Butan 2 Ol Hydrochloride Systems

Conformational Analysis and Stereochemical Prediction of (R)-3-amino-2-methyl-butan-2-ol hydrochloride and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bond is the central C2-C3 bond. The relative orientation of the amino and hydroxyl groups is critical as it dictates the molecule's three-dimensional shape and its potential for intermolecular interactions, including hydrogen bonding. nih.govnih.gov

Theoretical methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of the dihedral angle of this central bond. nih.gov These calculations can identify the most stable low-energy conformers. In the case of (R)-3-amino-2-methyl-butan-2-ol, an intramolecular hydrogen bond between the amino group (acting as a donor) and the hydroxyl group (acting as an acceptor) is expected to play a significant role in stabilizing certain conformations, particularly in the free base form. The protonation of the amine to form the hydrochloride salt alters the hydrogen bonding capabilities, favoring intermolecular interactions with the chloride counter-ion and solvent molecules.

The stereochemical outcome of reactions involving derivatives of this compound can be predicted by analyzing the transition states of competing reaction pathways. nih.gov Computational modeling allows for the identification of the lowest energy transition state, which corresponds to the major product isomer. By understanding the non-covalent interactions (such as steric hindrance and hydrogen bonds) that stabilize one transition state over another, a stereochemical rationale can be established. nih.govnih.gov

Table 1: Hypothetical Relative Energies of Staggered Conformers of (R)-3-amino-2-methyl-butan-2-ol

This table illustrates the type of data generated from a computational conformational analysis scan around the C2-C3 bond. The energies are calculated relative to the most stable conformer.

ConformerDihedral Angle (N-C3-C2-O)Relative Energy (kcal/mol)Key Feature
I (Gauche) ~60°0.00Stabilized by intramolecular hydrogen bond
II (Anti) 180°2.5Sterically least hindered but lacks H-bond
III (Gauche) ~300° (-60°)1.8Less favorable steric interactions

Note: Data are illustrative and represent typical results from DFT calculations for such a molecule. The actual values would depend on the level of theory, basis set, and solvent model used.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound as Ligands or Auxiliaries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chiralpedia.com It has become a standard tool for studying reaction mechanisms, allowing chemists to map out entire reaction pathways, including reactants, products, intermediates, and transition states. mdpi.com When (R)-3-amino-2-methyl-butan-2-ol or its derivatives are used as chiral ligands for a metal catalyst or as chiral auxiliaries, DFT can elucidate how chirality is transferred during a reaction. nih.govresearchgate.net

A typical DFT study involves:

Geometry Optimization: Calculating the lowest energy structure for all stationary points along the reaction coordinate.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the reaction path and defines the activation energy.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a reaction catalyzed by a metal complex featuring an (R)-3-amino-2-methyl-butan-2-ol-derived ligand, DFT calculations can reveal how the ligand's stereochemistry influences the binding of substrates and the energetics of diastereomeric transition states. nih.gov The difference in the activation energies (ΔΔG‡) between the two transition states leading to the (R) and (S) products determines the enantiomeric excess (ee) of the reaction. These insights are crucial for understanding the source of enantioselectivity and for modifying the ligand structure to improve it. nih.gov

Table 2: Hypothetical DFT-Calculated Parameters for a Key Transition State (TS)

This table shows representative data from a DFT study of an asymmetric reaction where a derivative of (R)-3-amino-2-methyl-butan-2-ol acts as a chiral ligand.

ParameterTS leading to (R)-productTS leading to (S)-product
Relative Free Energy (ΔG‡, kcal/mol) 18.520.1
Imaginary Frequency (cm⁻¹) -350-325
Key Bond Forming Distance (Å) 2.152.18
Predicted Enantiomeric Excess (% ee) \multicolumn{2}{c}{92%}

Note: Data are illustrative. The predicted enantiomeric excess is calculated from the difference in activation energies between the two competing transition states.

Rational Design and Virtual Screening of Novel this compound-based Catalysts

The principles of rational design and virtual screening leverage computational power to design and evaluate new catalysts before their synthesis, saving significant time and resources. researchgate.netjnu.ac.in This process is particularly valuable in asymmetric catalysis, where finding an optimal ligand for a specific transformation can be challenging. chiralpedia.com

The process for designing new catalysts based on the (R)-3-amino-2-methyl-butan-2-ol scaffold would typically involve:

Scaffold Definition: The core structure of (R)-3-amino-2-methyl-butan-2-ol is used as a chiral backbone.

Library Generation: A virtual library of candidate ligands is created by computationally adding a variety of substituents at chemically accessible positions (e.g., on the nitrogen or oxygen atoms).

Virtual Screening: This library is then screened using computational methods. A common approach is molecular docking, where each candidate ligand is docked into the active site of a model enzyme or coordinated to a metal center. The docking scores, which estimate the binding affinity, are used to rank the candidates.

High-Level Calculations: The most promising candidates from the initial screening are then subjected to more rigorous and computationally expensive DFT calculations to predict their actual catalytic performance (i.e., activation barriers and enantioselectivity). chiralpedia.com

This iterative cycle of design, screening, and detailed calculation allows researchers to focus experimental efforts on a small number of highly promising catalyst candidates. nih.gov The goal is to identify novel structures with enhanced activity, selectivity, or stability compared to existing catalysts. biorxiv.orgprereview.org

Table 3: Illustrative Results from a Virtual Screening of a Catalyst Library

This table shows a hypothetical output from a virtual screening workflow to identify improved ligands for an asymmetric reaction.

Ligand IDModification on ScaffoldDocking Score (kcal/mol)Predicted ΔΔG‡ (kcal/mol)Predicted Yield (%)
L-001 (Parent) None-7.51.685
L-045 N-diphenylphosphino-8.92.595
L-112 N-benzyl-8.11.890
L-256 O-tert-butyldimethylsilyl-7.21.588

Note: Data are hypothetical. A lower docking score indicates better binding. A higher ΔΔG‡ indicates higher predicted enantioselectivity.

Advanced Analytical Methodologies for Stereochemical Analysis and Process Monitoring in R 3 Amino 2 Methyl Butan 2 Ol Hydrochloride Research

Development of Chiral Chromatographic Methods for Enantiomeric Purity Assessment of (R)-3-amino-2-methyl-butan-2-ol hydrochloride and its Precursors/Products

The determination of enantiomeric purity, or enantiomeric excess (e.e.), is a critical step in the synthesis and application of chiral compounds like (R)-3-amino-2-methyl-butan-2-ol. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful solutions for this purpose, employing either direct or indirect strategies for enantioseparation.

High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation via HPLC is often the preferred method due to its simplicity and accuracy. This approach relies on the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. For amino alcohols, polysaccharide-based CSPs are particularly effective. nih.govnih.govhilarispublisher.com These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad applicability and excellent enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. hilarispublisher.com Macrocyclic glycopeptide antibiotics, such as ristocetin (B1679390) A, also serve as versatile multimodal CSPs, capable of resolving a wide array of chiral molecules, including amino alcohols, under various chromatographic modes (reversed-phase, normal-phase, polar-organic). mt.com

The indirect approach involves pre-column derivatization of the amino alcohol with a chiral derivatizing reagent (CDR) to form a pair of diastereomers. nih.govacs.org These diastereomers can then be readily separated on a conventional achiral stationary phase, such as a C18 column. semmelweis.hu This method is especially advantageous for analytes like (R)-3-amino-2-methyl-butan-2-ol, which lack a strong UV chromophore, as the CDR can introduce a detectable moiety, enhancing sensitivity. nih.gov

Table 1: Representative HPLC Conditions for Chiral Amino Alcohol Separation This table provides illustrative examples of methods applicable to the class of chiral amino alcohols.

Method TypeChiral Selector / ReagentStationary PhaseMobile Phase ExampleDetectionReference
Direct (CSP)Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HHexane/2-PropanolUV acs.org
Direct (CSP)Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HHexane/EthanolUV acs.org
Direct (CSP)Ristocetin ARistocetin A CSPMethanol/Water/BufferUV mt.com
Indirect (CDR)Benzimidazole-(S)-naproxen amideC18 SilicaAcetonitrile/WaterUV nih.gov
Indirect (CDR)Cyanuric chloride-L-proline derivativesC18 SilicaAqueous Surfactant (Brij-35 + SDS)UV semmelweis.hu

Gas Chromatography (GC)

Chiral GC is a highly sensitive and efficient technique for determining the enantiomeric composition of volatile compounds. researchgate.net For non-volatile analytes like amino alcohols, derivatization is a necessary prerequisite to increase volatility and improve chromatographic performance. researchgate.net The amino and hydroxyl groups are typically converted to less polar esters or ethers. The resulting derivatives are then separated on a capillary column coated with a chiral stationary phase. researchgate.net

Cyclodextrin derivatives are among the most widely used CSPs for GC. researchgate.net These cyclic oligosaccharides possess a chiral cavity that allows for enantioselective inclusion complexation. Another important class of CSPs for GC is based on chiral amino acid derivatives, such as L-valine-tert-butylamide coupled to a polysiloxane backbone (e.g., Chirasil-Val), which has demonstrated excellent resolution for derivatized amino acids and amino alcohols. nsf.govbruker.com

Table 2: Typical GC Method for Chiral Amino Alcohol Analysis This table outlines a general approach for the GC analysis of chiral amino alcohols following derivatization.

StepDescriptionExample Reagents/ConditionsReference
DerivatizationConversion of polar -NH2 and -OH groups to volatile derivatives.N(O,S)-trifluoroacetyl/alkylesters researchgate.net
SeparationSeparation of enantiomeric derivatives on a chiral capillary column.CSP: Chirasil-Val or Lipodex E (permethylated cyclodextrin) researchgate.net
DetectionQuantification of separated enantiomers.Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net

Advanced Spectroscopic Techniques for Stereoisomeric Differentiation (e.g., VCD, ECD, Chiral NMR Shift Reagents) applied to this compound Systems

Beyond chromatography, several advanced spectroscopic techniques provide powerful means for determining both the absolute configuration and enantiomeric excess of chiral molecules like (R)-3-amino-2-methyl-butan-2-ol.

Vibrational and Electronic Circular Dichroism (VCD/ECD)

VCD and ECD are chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgmtoz-biolabs.com VCD spectroscopy measures this difference in the infrared region, corresponding to vibrational transitions, while ECD operates in the UV-visible region, corresponding to electronic transitions. hilarispublisher.comwikipedia.org

For molecules with unknown stereochemistry, the absolute configuration can be determined by comparing the experimentally measured VCD or ECD spectrum with spectra predicted by quantum chemical calculations (e.g., using density functional theory, DFT). wikipedia.orgnih.gov A strong correlation between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) provides a reliable assignment of the absolute configuration. hilarispublisher.comrsc.org VCD is particularly powerful as it provides information on the entire molecular skeleton, whereas ECD is more focused on chromophores within the molecule. hilarispublisher.com The combined use of both techniques can increase the confidence level of the stereochemical assignment significantly. hilarispublisher.comresearchgate.net

Chiral NMR Shift Reagents and Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted for chiral analysis through the use of chiral auxiliaries. The addition of a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to a solution of a racemic or scalemic analyte can lead to the formation of transient diastereomeric complexes. nih.govfrontiersin.org These diastereomeric complexes exhibit distinct NMR spectra, resulting in the separation of signals for the two enantiomers. semmelweis.hu The enantiomeric excess can then be accurately determined by integrating the corresponding resolved peaks. nih.gov

Chiral amino alcohols are themselves effective CSAs for the enantiodifferentiation of other classes of compounds, such as carboxylic acids. nih.govfrontiersin.org Conversely, various CSAs, including those derived from BINOL, mandelic acid, or metal-oxide clusters, can be used to determine the enantiomeric purity of amino alcohols. nih.govfrontiersin.org An alternative to CSAs is the use of chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which react covalently with the analyte to form stable diastereomers whose distinct signals can be resolved by standard NMR. rsc.org

Table 3: Overview of Spectroscopic Methods for Stereochemical Analysis

TechniquePrincipleInformation ObtainedKey AdvantagesReference
VCDDifferential absorption of circularly polarized IR light by vibrational transitions.Absolute Configuration, Conformation in solution.Provides rich structural information on the entire molecule. Requires comparison with theoretical calculations. hilarispublisher.comwikipedia.org
ECDDifferential absorption of circularly polarized UV-Vis light by electronic transitions.Absolute Configuration.Highly sensitive for molecules with chromophores. Often used in conjunction with VCD. nih.govrsc.org
NMR with CSAs/CSRsIn-situ formation of transient diastereomeric complexes with distinct NMR signals.Enantiomeric Excess (e.e.).Non-destructive, rapid analysis without covalent modification. nih.govfrontiersin.org
NMR with CDAsCovalent reaction to form stable diastereomers with resolved NMR signals.Enantiomeric Excess (e.e.), Absolute Configuration (e.g., Mosher's method).Forms stable derivatives, allowing for more robust analysis and structural elucidation. rsc.org

In Situ Monitoring Techniques for Stereoselective Reactions Promoted by this compound Ligands

(R)-3-amino-2-methyl-butan-2-ol and its analogs are crucial starting materials for the synthesis of a wide range of C2-symmetric and non-symmetric chiral ligands. academie-sciences.frresearchgate.net A prominent class of these ligands are bis(oxazolines) (BOX) and phosphinooxazolines (PHOX), which are widely employed in asymmetric catalysis. rsc.orgnih.gov The efficiency of these catalytic reactions depends on precise control of reaction parameters. Process Analytical Technology (PAT) provides a framework for achieving this control through real-time, in-situ monitoring of chemical reactions. nih.govwikipedia.orglongdom.org

PAT utilizes inline or online analytical tools to track the concentrations of reactants, intermediates, and products, as well as reaction enantioselectivity, without the need for manual sampling. researchgate.net For monitoring stereoselective reactions catalyzed by metal complexes of ligands derived from amino alcohols, spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly valuable. mt.comresearchgate.net

Future Directions and Emerging Research Frontiers for R 3 Amino 2 Methyl Butan 2 Ol Hydrochloride

Integration of (R)-3-amino-2-methyl-butan-2-ol hydrochloride in Flow Chemistry and Microreactor Systems

The adoption of continuous flow chemistry and microreactor systems offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater efficiency. For a chiral building block like this compound, these technologies open up new avenues for the synthesis of complex molecules and optically pure pharmaceuticals. nih.gov

The integration of this compound in this domain is anticipated in several key areas. Primarily, it can be utilized in the continuous synthesis of chiral ligands and organocatalysts. By immobilizing the amino alcohol or its derivatives onto a solid support within a packed-bed reactor, it can serve as a heterogeneous catalyst or a chiral auxiliary in a continuous flow setup. This approach facilitates catalyst recycling, minimizes waste, and allows for the straightforward purification of the product stream.

Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can be leveraged to fine-tune stereoselectivity in reactions involving this compound. This is particularly beneficial for highly exothermic or rapid reactions, where maintaining optimal conditions in batch reactors is challenging. The development of such continuous processes is a key step towards more efficient and scalable production of enantiomerically pure compounds. whiterose.ac.uk

ParameterBatch ReactorFlow Reactor/MicroreactorPotential Advantage for this compound Applications
Heat TransferLimited by surface area-to-volume ratioHigh surface area-to-volume ratioImproved control over exothermic reactions, minimizing side products and enhancing selectivity.
Mass TransferOften diffusion-limitedEnhanced due to short diffusion distancesIncreased reaction rates and yields in multiphasic systems.
SafetyLarge volumes of hazardous materialsSmall reaction volumes, better containmentSafer handling of reactive intermediates derived from the amino alcohol.
ScalabilityDifficult, often requires re-optimizationStraightforward by numbering-up or longer run timesFacilitates seamless transition from laboratory-scale discovery to industrial production.
Table 1: Comparison of Batch vs. Flow Reactors for applications involving this compound.

Supramolecular Assembly and Material Science Applications of this compound Scaffolds

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of chiral building blocks like this compound. The inherent chirality and the presence of both hydrogen bond donor (amine and hydroxyl groups) and acceptor sites make this molecule an excellent candidate for the construction of ordered, functional supramolecular architectures. tue.nl

Another promising avenue is the development of self-assembling systems. Derivatives of this compound, functionalized with moieties capable of undergoing specific non-covalent interactions (e.g., pi-stacking or long-chain van der Waals interactions), could self-assemble into well-defined nanostructures such as gels, fibers, or vesicles. The chirality of the parent molecule would be expressed at the macroscopic level, leading to materials with unique optical or mechanical properties. These "chiral supramolecular materials" are of great interest for applications in fields ranging from electronics to biomedicine. tue.nl

Exploring Novel Reactivity Patterns and Unconventional Catalytic Modes

While chiral amino alcohols are well-established as precursors for chiral ligands and auxiliaries in asymmetric synthesis, there is a growing interest in exploring their direct use as organocatalysts in novel and unconventional ways. polyu.edu.hk The bifunctional nature of this compound, possessing both a Lewis basic amine and a Brønsted acidic hydroxyl group, allows for synergistic activation of substrates.

Future research is likely to focus on harnessing this dual functionality to catalyze reactions that are currently reliant on metal-based catalysts. For instance, the amino alcohol could potentially catalyze aldol (B89426) or Mannich reactions by simultaneously activating the nucleophile and the electrophile through hydrogen bonding interactions. The stereochemistry of the catalyst would be imprinted on the product, leading to high levels of enantioselectivity.

Furthermore, the development of new derivatives of this compound could unlock unprecedented catalytic activities. For example, its incorporation into more complex molecular scaffolds could lead to catalysts with well-defined active sites, mimicking the efficiency and selectivity of enzymes. The exploration of these novel catalytic modes will not only expand the synthetic utility of this amino alcohol but also contribute to the development of more sustainable chemical transformations. rsc.org

Potential Catalytic ApplicationRole of this compoundAnticipated Outcome
Asymmetric Aldol ReactionBifunctional organocatalyst activating both the enolate and the aldehyde.Enantioselective formation of β-hydroxy carbonyl compounds.
Enantioselective Michael AdditionActivation of the nucleophile and/or electrophile via hydrogen bonding.Formation of chiral 1,5-dicarbonyl compounds with high enantiomeric excess.
Asymmetric Transfer HydrogenationAs a chiral ligand for a metal catalyst or as a proton shuttle in a metal-free system.Enantioselective reduction of ketones and imines to chiral alcohols and amines.
Table 2: Potential Novel Catalytic Applications of this compound.

Sustainable and Circular Economy Considerations in this compound Research

The principles of green chemistry and the concept of a circular economy are increasingly influencing the direction of chemical research. For a valuable chiral building block like this compound, these considerations are paramount for its long-term viability and impact.

Future research will likely focus on developing more sustainable synthetic routes to this compound itself. This could involve the use of biocatalysis or chemocatalysis starting from renewable feedstocks, thereby reducing the reliance on petrochemical sources. nih.gov Enzymatic resolutions or asymmetric synthesis using engineered enzymes could provide highly efficient and environmentally benign pathways to this chiral amino alcohol.

In terms of its application, the focus will be on its use in catalytic rather than stoichiometric amounts, a cornerstone of green chemistry. The development of highly active catalysts derived from this compound that can be used at low loadings and recycled efficiently will be a key research area. This aligns with the principles of a circular economy, where resources are kept in use for as long as possible, extracting the maximum value from them. mdpi.com

Moreover, designing processes where the amino alcohol or its derivatives can be easily recovered and reused will be crucial. This could involve the use of immobilization techniques, as discussed in the context of flow chemistry, or the development of catalysts that can be separated from the reaction mixture through simple physical processes like filtration. mdpi.com

Q & A

Q. Q1: What are the optimal conditions for synthesizing (R)-3-amino-2-methyl-butan-2-ol hydrochloride, and how can side reactions be minimized?

A: Synthesis typically involves deprotection of a Boc-protected intermediate under acidic conditions. For example, hydrochloric acid in dioxane (4 M) at room temperature with 1-hour stirring achieves quantitative yield . To minimize side reactions (e.g., over-acidification or racemization), monitor reaction progress via TLC or LC-MS. Use anhydrous solvents and controlled temperature to preserve stereochemical integrity.

Q. Q2: What purification methods are recommended for isolating this compound?

A: After synthesis, concentrate the reaction mixture under reduced pressure to remove volatile solvents. Recrystallization from ethanol/water or acetonitrile can enhance purity. For impurities with similar polarity, use reverse-phase chromatography (C18 column, water/acetonitrile gradient) . Confirm purity via HPLC (≥98%) with UV detection at 210 nm.

Q. Q3: How can the stereochemical configuration of the compound be validated post-synthesis?

A: Use chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) to confirm enantiomeric excess (ee). Compare retention times with (S)-enantiomer standards. Additionally, 1^1H-NMR in DMSO-d6d_6 can reveal splitting patterns indicative of stereochemistry (e.g., δ 9.00 ppm for NH3+_3^+ resonance) .

Advanced Research Questions

Q. Q4: How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

A: The hydrochloride salt enhances water solubility but may increase hygroscopicity. Conduct accelerated stability studies: store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC. Use Karl Fischer titration to assess moisture uptake. For long-term storage, recommend desiccated conditions (-20°C under argon) .

Q. Q5: What strategies are effective for resolving contradictions in reported physical properties (e.g., melting point discrepancies)?

A: Cross-validate methods using differential scanning calorimetry (DSC) and hot-stage microscopy. Ensure calibration with reference standards. If discrepancies persist, assess crystallinity via X-ray diffraction (PXRD). Polymorphic forms or hydrate formation may explain variations .

Q. Q6: How can the compound be utilized as a chiral building block in multistep syntheses of bioactive molecules?

A: The tertiary alcohol and primary amine groups enable diverse functionalization. For example, reductive amination with aldehydes (NaBH3_3CN, MeOH) or coupling with activated esters (EDC/NHS) can generate peptidomimetics. Protect the amine with Fmoc or Boc groups during subsequent steps to avoid side reactions .

Q. Q7: What analytical techniques are suitable for detecting trace impurities in high-purity (>99%) batches?

A: Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and impurity profiling. Use 13^{13}C-NMR to identify residual solvents or byproducts. For metal contaminants, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. Q8: How can researchers troubleshoot low yields in the coupling of this compound with aromatic aldehydes?

A: Optimize reaction stoichiometry (1:1.2 molar ratio of amine to aldehyde) and use a dehydrating agent (molecular sieves). Screen catalysts (e.g., Ti(OiPr)4_4) to enhance imine formation. Monitor intermediates via 1^1H-NMR (e.g., δ 8.3–8.5 ppm for imine protons) .

Methodological Validation

Q. Q9: What protocols ensure reproducibility in scaled-up synthesis (e.g., from milligram to gram quantities)?

A: Maintain consistent stirring rates and cooling/heating gradients during scaling. Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring. Validate purity at each scale via orthogonal methods (HPLC, NMR, elemental analysis) .

Q. Q10: How can the compound’s reactivity in nucleophilic substitution reactions be systematically evaluated?

A: Design a kinetic study using varying electrophiles (alkyl halides, sulfonates) in polar aprotic solvents (DMF, DMSO). Track reaction progress via 19^{19}F-NMR (if fluorinated substrates) or conduct Hammett analysis to correlate substituent effects with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.